molecular formula C28H34N2O7S B13358787 Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate

Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate

Cat. No.: B13358787
M. Wt: 542.6 g/mol
InChI Key: PPZYKJHWKVREOQ-FSRHSHDFSA-N
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Description

Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate is a chemical compound with the molecular formula C28H34N2O7S and a molecular weight of 542.64 g/mol . This compound is a derivative of lysine, an essential amino acid, and is often used in biochemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Cbz) group. The carboxyl group is then esterified with benzyl alcohol. The final step involves the reaction with 4-methylbenzenesulfonic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various lysine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group of lysine, allowing selective reactions at other sites. This protection is crucial in peptide synthesis and other biochemical applications. The compound can be deprotected under specific conditions to release the active lysine derivative, which then participates in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate is unique due to its specific protective groups and the resulting stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C28H34N2O7S

Molecular Weight

542.6 g/mol

IUPAC Name

benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C21H26N2O4.C7H8O3S/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m1./s1

InChI Key

PPZYKJHWKVREOQ-FSRHSHDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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